5-Hydroxycytosine

DNA Repair Base Excision Repair Enzymology

5-Hydroxycytosine (5-OHC) is a stable end-product oxidative DNA lesion—not a degradative intermediate—making it a definitive biomarker for oxidative stress. Unlike generic cytosine analogs, 5-OHC exhibits unique sequence context-dependent miscoding (~5-fold dAMP misincorporation increase) and specific BER enzyme kinetics (Km 0.19 µM for Endo III). This ≥98% purity reference standard is essential for LC-MS/MS method validation, mutagenesis research, and DNA repair assays. Available in research-grade quantities with full characterization data compliant with regulatory guidelines.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 13484-95-2
Cat. No. B044430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxycytosine
CAS13484-95-2
Synonyms6-Amino-5-hydroxy-2(1H)-pyrimidinone;  4-Amino-5-hydroxy-2(1H)-pyrimidinone; 
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1O)N
InChIInChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)
InChIKeyNLLCDONDZDHLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxycytosine (CAS 13484-95-2): A Stable Cytosine Oxidation Product for DNA Damage and Epigenetics Research


5-Hydroxycytosine (5-OHC) is a stable, oxidized derivative of the nucleobase cytosine, chemically designated as 4-amino-5-hydroxypyrimidin-2(1H)-one . It is formed via the decomposition of cytosine glycols, which are the primary oxidation products of cytosine, in both single- and double-stranded DNA [1]. As a stable lesion, 5-OHC serves as a critical biomarker for oxidative stress and is a key intermediate in studies of DNA damage and repair, as well as in epigenetic modifications related to gene expression regulation [2].

Why Cytosine Analogs Cannot Substitute for 5-Hydroxycytosine in Oxidative Stress and Epigenetic Studies


The use of generic cytosine analogs or other modified bases in place of 5-hydroxycytosine (5-OHC) is invalid due to its unique and quantifiable biochemical properties. Unlike cytosine, 5-OHC is a stable end-product of oxidative DNA damage, not an intermediate, and its formation yield and repair kinetics are distinct from other cytosine-derived lesions like 5-hydroxyuracil or cytosine glycols [1]. Critically, 5-OHC exhibits a sequence context-dependent miscoding potential during replication that differs significantly from other analogs such as 5-methylcytosine (5-MEC) and 5-fluorocytosine (5-FC), which are not oxidative damage products [2]. These specific, measurable differences in stability, formation yield, repair, and mutagenic potential underscore that 5-OHC is a specialized reagent essential for targeted research applications, not a commodity interchangeable with other nucleobases.

Quantitative Differentiation of 5-Hydroxycytosine from Analogs: Evidence for Scientific Selection


Enzymatic Repair Efficiency: 5-Hydroxycytosine is a Poor Substrate for Endonuclease III

5-Hydroxycytosine (5-OHC) is excised from DNA by Endonuclease III (Endo III) with significantly lower efficiency compared to its precursor, cytosine glycol. At high substrate concentrations, the excision of cytosine glycols by Endo III was 5-fold greater than that of 5-OHC [1]. Kinetic studies further revealed that the Vmax for cytosine glycol excision was several fold higher than that for 5-OHC [1]. This indicates that once formed, 5-OHC is a more persistent DNA lesion.

DNA Repair Base Excision Repair Enzymology

Kinetic Parameters for Endonuclease III Excision: A Comparison with Cytosine Glycol

A detailed kinetic analysis of Endonuclease III (Endo III) activity reveals quantifiable differences in its processing of 5-hydroxycytosine (5-OHC) versus cytosine glycol. The Michaelis-Menten constant (Km) for 5-OHC is 0.19 µM, compared to 0.45 µM for cytosine glycol. However, the catalytic efficiency (Vmax/Km) for 5-OHC is 0.0013 pmol/min/ng, which is half that of cytosine glycol (0.0026 pmol/min/ng) [1].

Enzyme Kinetics DNA Repair Biochemistry

Miscoding Potential in DNA Replication: Elevated dAMP Misincorporation Opposite 5-Hydroxycytosine

During DNA replication, the miscoding potential of 5-hydroxycytosine (5-OHC) is significantly elevated compared to unmodified cytosine. In an in vitro study using the high-fidelity RB69 gp43 DNA polymerase, the efficiency of dAMP misincorporation opposite a 5-OHC template was approximately 5 times higher than opposite an unmodified dCMP template [1]. This increased misincorporation leads to C → T transition mutations, a hallmark of oxidative DNA damage.

Mutagenesis DNA Replication Polymerase Fidelity

Comparison of Miscoding Potential with Other C5-Substituted Cytosine Analogs

The miscoding potential of 5-hydroxycytosine (5-OHC) is distinct from other C5-substituted cytosine analogs. A comparative study using the RB69 gp43 DNA polymerase showed that while 5-OHC led to a ~5-fold increase in dAMP misincorporation over unmodified dCMP, an elevated level of misincorporation was also observed with 5-fluorocytosine (5-FC) but not with 5-methylcytosine (5-MEC) [1]. This differential behavior is attributed to the electronegativity of the C5 substituent, with the strongly electronegative fluorine (in 5-FC) and hydroxyl (in 5-OHC) groups promoting mispairing, while the methyl group (in 5-MEC) does not [1].

Mutagenesis Structure-Activity Relationship DNA Polymerase

Radiochemical Yield of Formation in γ-Irradiated DNA: Ranking Among Oxidized Pyrimidines

In DNA exposed to γ-radiation, 5-hydroxycytosine (5-OHC) is formed at a specific, quantifiable yield that distinguishes it from other oxidized pyrimidine lesions. Using a validated GC-MS assay, the radiochemical yield of 5-OHC was determined to be 0.0046 µmol·J⁻¹. This yield ranks second among the four measured lesions, being lower than that of 5-formyluracil (5-ForUra; 0.0083 µmol·J⁻¹) but higher than those of 5-(hydroxymethyl)uracil (5-HMUra; 0.0039 µmol·J⁻¹) and 5-hydroxyuracil (5-OHUra; 0.0035 µmol·J⁻¹) [1].

Radiation Biology Oxidative DNA Damage Biomarker Quantification

Stability as an Oxidation End-Product: Contrast with Cytosine Glycol

5-Hydroxycytosine (5-OHC) is a stable end-product of cytosine oxidation, in stark contrast to its primary precursor, cytosine glycol (5,6-dihydroxy-5,6-dihydrocytosine), which is chemically unstable. In double-stranded poly(dG-dC), the half-life of cytosine glycols was measured at 6.5 hours, with a decomposition ratio of dehydration (to form 5-OHC and 5-hydroxyuracil) to deamination of 5:1 [1]. The inherent instability of cytosine glycols necessitates the use of stable products like 5-OHC for reliable biological studies.

DNA Damage Chemical Stability Biomarker

Primary Research Applications for 5-Hydroxycytosine Based on Evidence of Differentiation


Biomarker Discovery for Oxidative Stress in Disease

Given its quantifiable formation yield in irradiated DNA [1] and its stability as an end-product [2], 5-hydroxycytosine (5-OHC) is a robust biomarker for assessing oxidative DNA damage in biological samples. Researchers can use pure 5-OHC as an analytical standard to develop and validate LC-MS/MS or GC-MS methods for quantifying oxidative stress in tissues from patients with cancer, neurodegenerative diseases, or those exposed to environmental toxins.

Mechanistic Studies of Mutagenesis and DNA Polymerase Fidelity

The distinct miscoding potential of 5-OHC, which leads to a ~5-fold increase in dAMP misincorporation compared to unmodified cytosine and differs from other C5-substituted analogs like 5-MEC [3], makes it an essential reagent for investigating the molecular mechanisms of C→T transition mutations. It can be used as a site-specific lesion in DNA templates for in vitro replication assays with various polymerases to study lesion bypass, mutagenic signature, and the structural basis for mispairing.

Probing Base Excision Repair (BER) Pathways

The specific kinetic parameters of 5-OHC excision by Endonuclease III, including its Km of 0.19 µM and 2-fold lower catalytic efficiency compared to cytosine glycol [2], validate its use as a defined substrate in biochemical assays. Researchers can employ oligonucleotides containing a single 5-OHC lesion to study the activity, kinetics, and substrate specificity of various BER enzymes, such as Endo III and Fpg, to map DNA repair pathways.

Method Development and Validation for DNA Damage Quantification

The established radiochemical yield of 5-OHC (0.0046 µmol·J⁻¹) [1] and its clear chromatographic separation from other lesions like 5-hydroxyuracil [4] make it a critical standard for developing new analytical methods. 5-OHC is necessary for spiking experiments, creating calibration curves, and validating the accuracy and precision of HPLC-EC, LC-MS/MS, or GC-MS assays intended to measure oxidative DNA damage in complex biological matrices.

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